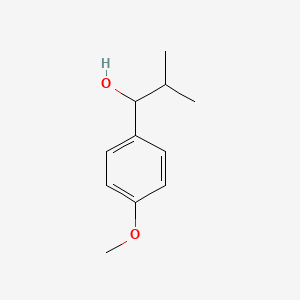

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMJGRZIBITFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-2-methylpropan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data to facilitate its application as a versatile chemical intermediate. The guide includes detailed experimental protocols, data interpretation, and safety guidelines, grounded in authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Molecular Structure

This compound is a secondary alcohol characterized by a methoxy-substituted phenyl group and an isopropyl group attached to the carbinol carbon. This structure imparts specific reactivity and physical properties that are foundational to its utility in organic synthesis.

-

IUPAC Name : this compound[1]

-

Synonyms : 1-(p-methoxyphenyl)-2-methylpropan-1-ol, Benzenemethanol, 4-methoxy-alpha-(1-methylethyl)-[1][2]

The molecular architecture, featuring both a hydrophilic alcohol group and a lipophilic methoxyphenyl group, dictates its solubility and chromatographic behavior.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions, for purification, and for ensuring appropriate storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 180.24 g/mol | [1][3] |

| Boiling Point | 150 °C (at 14 Torr) | [4][5] |

| Density | 1.0453 g/cm³ (at 0 °C) | [4][5] |

| pKa | 14.36 ± 0.20 (Predicted) | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.1 | [1][6] |

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework. Public databases confirm the availability of ¹³C NMR, IR, and GC-MS spectra for this compound.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework. While specific spectral data requires access to proprietary databases, the expected chemical shifts and multiplicities can be predicted based on the known structure.[8][9]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carbinol proton, the isopropyl methine proton, and the two diastereotopic methyl groups of the isopropyl moiety. The hydroxyl proton will appear as a broad singlet whose position is dependent on concentration and solvent.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons (with the methoxy-substituted carbon being the most deshielded), the carbinol carbon, the methoxy carbon, and the carbons of the isopropyl group.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. The key diagnostic peaks for this molecule include:

-

A broad O-H stretch for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretches for the aromatic and aliphatic portions of the molecule around 2850-3000 cm⁻¹.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretch for the alcohol and ether linkages, typically found between 1050-1250 cm⁻¹.[1][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure.

-

Molecular Ion Peak (M⁺) : Expected at m/z = 180.1150, corresponding to the molecular formula C₁₁H₁₆O₂.[1]

-

Key Fragments : Common fragmentation pathways would include the loss of water (M-18), loss of the isopropyl group (M-43), and cleavage to form the stable 4-methoxybenzyl cation.

Synthesis and Reactivity

Synthesis via Grignard Reaction

A prevalent and efficient method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent to p-anisaldehyde.[3][5]

This protocol is adapted from established procedures.[3][5]

-

Reagent Preparation : Prepare a 2M solution of isopropylmagnesium chloride in a suitable ether solvent (e.g., THF or Toluene).

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1.5 mL of p-anisaldehyde in 10 mL of dry toluene. Cool the solution to approximately 8 °C using an ice bath.

-

Grignard Addition : Slowly add 7.4 mL of the 2M isopropylmagnesium chloride solution dropwise to the aldehyde solution. Maintain the temperature below 15 °C during the addition.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour to ensure completion.

-

Workup : Quench the reaction by carefully adding a half-saturated aqueous solution of ammonium chloride. Separate the organic and aqueous layers.

-

Extraction & Purification : Extract the aqueous layer with toluene. Combine all organic phases, wash with a half-saturated ammonium chloride solution, and then dry over anhydrous magnesium sulfate.

-

Isolation : Remove the solvent under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 95%.[3][5] The product can be used for subsequent reactions without further purification or purified via column chromatography if necessary.[3][5]

Chemical Reactivity

As a secondary alcohol, this compound is expected to undergo reactions typical of this functional group:

-

Oxidation : Oxidation with mild reagents (like PCC) would yield the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[10] Stronger oxidizing agents could potentially cleave the C-C bond.

-

Esterification : Reaction with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) will produce the corresponding ester.

-

Dehydration : Acid-catalyzed dehydration would lead to the formation of an alkene, likely 1-(4-methoxyphenyl)-2-methylprop-1-ene, following Zaitsev's rule.

Analytical Characterization Workflow

A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following guidelines are derived from the Material Safety Data Sheet (MSDS).[2]

-

Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, protective clothing, and eye/face protection.[2][11]

-

Handling : Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[2]

-

Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.[2]

First Aid Measures[2]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Potential Applications

While specific large-scale applications are not extensively documented in publicly available literature, this compound serves as a valuable intermediate in organic synthesis. Its structure is found within larger molecules investigated in medicinal chemistry and materials science, as suggested by its presence in various patents.[1] The functional groups allow for a variety of subsequent chemical transformations, making it a useful building block for creating more complex molecular architectures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2023). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2019). This compound proton nmr. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

-

Chegg. (2021). Draw the structures of this compound. Retrieved from [Link]

-

Chegg. (2019). Grignard Post Lab Questions. Retrieved from [Link]

Sources

- 1. This compound | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 18228-46-1 [chemicalbook.com]

- 4. This compound | 18228-46-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 18228-46-1 [m.chemicalbook.com]

- 6. This compound | CAS#:18228-46-1 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Solved this compound proton nmr | Chegg.com [chegg.com]

- 9. Solved F) Draw the structures of | Chegg.com [chegg.com]

- 10. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

The Alchemist's Fingerprint: A Spectroscopic Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a chiral alcohol, represents a key building block in the synthesis of various organic compounds. Its structural and electronic properties, dictated by the interplay between the methoxy-substituted aromatic ring and the sterically hindered secondary alcohol moiety, make it a subject of significant interest. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the elucidation of its chemical behavior. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a field-proven perspective on the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

The Strategic Imperative of Spectroscopic Analysis

The decision to employ a multi-faceted spectroscopic approach is rooted in the principle of orthogonal data acquisition. Each technique probes a different aspect of the molecule's structure, and their combined interpretation provides a self-validating system for structural confirmation. While ¹H and ¹³C NMR spectroscopy delineate the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, offering clues to the molecule's lability and connectivity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. The chemical environment of each nucleus is exquisitely sensitive to its local electronic and steric surroundings, providing a detailed map of the molecular connectivity.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers can reference the solvent peak, obviating the need for an external standard.

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to a single peak for each unique carbon atom. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH(OH)) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~4.30 | Doublet | 1H | -CH (OH)- |

| ~3.80 | Singlet | 3H | -OCH ₃ |

| ~2.00 | Multiplet | 1H | -CH (CH₃)₂ |

| ~1.90 | Singlet (broad) | 1H | -OH |

| ~0.95 | Doublet | 3H | -CH(CH ₃)₂ |

| ~0.75 | Doublet | 3H | -CH(CH ₃)₂ |

Expert Interpretation:

-

Aromatic Region (δ 6.8-7.3 ppm): The two doublets are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield doublet at ~7.25 ppm corresponds to the protons ortho to the electron-withdrawing carbinol group, while the upfield doublet at ~6.85 ppm is assigned to the protons ortho to the electron-donating methoxy group.

-

Benzylic Proton (δ ~4.30 ppm): The doublet at ~4.30 ppm is indicative of the proton attached to the carbinol carbon. Its coupling to the adjacent methine proton of the isopropyl group provides direct evidence of their connectivity.

-

Methoxy Protons (δ ~3.80 ppm): The sharp singlet at ~3.80 ppm is characteristic of the three equivalent protons of the methoxy group.

-

Isopropyl Group (δ ~2.00, ~0.95, ~0.75 ppm): The multiplet at ~2.00 ppm corresponds to the methine proton of the isopropyl group, which is coupled to both the benzylic proton and the six methyl protons. The two doublets for the methyl groups suggest they are diastereotopic due to the adjacent chiral center, a subtle but important structural detail.

-

Hydroxyl Proton (δ ~1.90 ppm): The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -OCH₃ (aromatic) |

| ~135.0 | C -CH(OH) (aromatic) |

| ~128.0 | C H (aromatic, ortho to -CH(OH)) |

| ~113.5 | C H (aromatic, ortho to -OCH₃) |

| ~80.0 | -C H(OH)- |

| ~55.0 | -OC H₃ |

| ~35.0 | -C H(CH₃)₂ |

| ~19.0 | -CH(C H₃)₂ |

| ~18.0 | -CH(C H₃)₂ |

Expert Interpretation:

-

Aromatic Carbons (δ 113-160 ppm): The four signals in the aromatic region confirm the presence of a disubstituted benzene ring. The carbon bearing the methoxy group is the most downfield due to the deshielding effect of the oxygen atom.

-

Carbinol Carbon (δ ~80.0 ppm): The signal at ~80.0 ppm is characteristic of a carbon atom single-bonded to an oxygen atom in an alcohol.

-

Aliphatic Carbons (δ 18-55 ppm): The signals for the methoxy carbon, the isopropyl methine, and the two diastereotopic isopropyl methyl carbons are all found in the expected upfield region.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (alcohol) |

Expert Interpretation:

-

O-H Stretch: The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹, which is a definitive indicator of the hydroxyl group and its participation in intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the isopropyl and methoxy groups.

-

Aromatic C=C Stretches: The strong bands at ~1610 cm⁻¹ and ~1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: The strong absorption at ~1250 cm⁻¹ is assigned to the C-O stretching of the aryl ether (methoxy group), while the band at ~1030 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is often used to ensure sample purity and to introduce the sample into the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions at different mass-to-charge (m/z) ratios.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₃H₇]⁺ |

| 109 | [C₇H₉O]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [C₃H₇]⁺ |

Expert Interpretation:

-

Molecular Ion (m/z 180): The presence of a peak at m/z 180 corresponds to the molecular weight of this compound (C₁₁H₁₆O₂).

-

Loss of Isopropyl Group (m/z 137): A major fragmentation pathway is the alpha-cleavage, leading to the loss of the isopropyl radical (•C₃H₇) to form a stable, resonance-stabilized benzylic cation at m/z 137. This is often the base peak in the spectrum.

-

Further Fragmentation: The ion at m/z 109 can be formed through rearrangements, and the peak at m/z 77 corresponds to the phenyl cation. The peak at m/z 43 is due to the isopropyl cation.

Visualizing the Data and Workflow

To provide a clearer understanding of the molecular structure and the relationships between the spectroscopic data, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization.

Conclusion: A Coherent Spectroscopic Narrative

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural confirmation. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and methoxy functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, demonstrating the power of a multi-technique approach to molecular characterization and underscoring the importance of a thorough understanding of spectroscopic principles in modern drug discovery and development.

References

1-(4-Methoxyphenyl)-2-methylpropan-1-ol NMR analysis

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic alcohol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will dissect the chemical shifts, spin-spin coupling patterns, and integration values to build a complete and validated structural assignment. Furthermore, this guide includes a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Introduction: The Imperative of NMR in Structural Verification

In the synthesis and characterization of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard, providing detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The technique's power lies in its sensitivity to the local electronic environment of each nucleus. This sensitivity allows us to deduce atomic connectivity and stereochemical relationships, making it an indispensable tool in organic chemistry and pharmaceutical sciences. This guide focuses on this compound, a molecule with distinct aliphatic and aromatic regions, presenting an excellent case study for a detailed NMR analysis.

Molecular Structure and Symmetry Considerations

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to identify chemically distinct proton and carbon environments.

Figure 1: Structure of this compound with atom labeling.

Key Structural Features:

-

Chiral Center: The carbon atom bonded to the hydroxyl group (C1) is a chiral center.

-

Aromatic Ring: A para-substituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group, which significantly influences the electronic environment of the aromatic protons and carbons.

-

Isopropyl Group: Attached to the chiral center. The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and should, in principle, give rise to separate NMR signals.

Based on this structure, we anticipate:

-

¹H NMR: 7 distinct signals (hydroxyl, methoxy, two sets of aromatic protons, the proton on C1, the proton on C2, and two signals for the diastereotopic methyl groups).

-

¹³C NMR: 9 distinct signals (methoxy, two methyls, two methines, and four distinct aromatic carbons due to substitution and symmetry).

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

3.1 Aromatic Region (~6.8 - 7.3 ppm) Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range. In this compound, the para-substitution pattern creates a characteristic splitting pattern.

-

H-Ar (ortho to -OCH₃): Expected around δ 6.8-6.9 ppm. The electron-donating methoxy group shields the ortho and para positions, shifting them upfield (to a lower ppm value) relative to benzene (7.3 ppm). These two equivalent protons will appear as a doublet due to coupling with their meta neighbors.

-

H-Ar (meta to -OCH₃): Expected around δ 7.2-7.3 ppm. These protons are less affected by the methoxy group's shielding and appear further downfield. They will also appear as a doublet due to coupling with their ortho neighbors. The overall pattern is often described as an "AA'BB' system," which simplifies to two doublets.

3.2 Carbinol Methine Proton (-CH-OH, C1-H) (~4.3 - 4.6 ppm) The proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.

-

Chemical Shift: Its position is sensitive to solvent and concentration but is expected in the δ 4.3-4.6 ppm range.

-

Multiplicity: It is coupled to the adjacent proton on C2 (the isopropyl methine). Therefore, it will appear as a doublet.

3.3 Methoxy Protons (-OCH₃) (~3.8 ppm) The three equivalent protons of the methoxy group are deshielded by the attached oxygen atom.

-

Chemical Shift: A sharp, strong signal is expected around δ 3.80 ppm.

-

Multiplicity: As there are no adjacent protons, this signal will be a singlet.

-

Integration: It will integrate to 3 protons.

3.4 Isopropyl Methine Proton (-CH-(CH₃)₂) (~1.9 - 2.1 ppm) This single proton (C2-H) is coupled to the C1 proton and the six protons of the two methyl groups.

-

Multiplicity: This will be a complex multiplet. It is coupled to the C1 proton (doublet) and the six methyl protons (septet). The resulting pattern is often a multiplet or a doublet of septets.

3.5 Diastereotopic Methyl Protons (C3'-H, C4'-H) (~0.7 - 1.0 ppm) As noted, the two methyl groups are chemically non-equivalent.

-

Chemical Shift: They are expected to appear as two distinct signals in the upfield region.

-

Multiplicity: Each methyl group is coupled to the single isopropyl methine proton (C2-H), so each will appear as a doublet.

-

Integration: Each doublet will integrate to 3 protons.

3.6 Hydroxyl Proton (-OH) The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration. It can appear anywhere from δ 1.5 to 5.0 ppm and is often a broad singlet.

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Carbons in an aromatic ring typically absorb between 120-150 ppm.

-

Aromatic Carbons (C1' to C6'): Four signals are expected.

-

C4' (ipso-OCH₃): ~158-160 ppm. Highly deshielded by the directly attached oxygen.

-

C1' (ipso-Alkyl): ~135-137 ppm. The quaternary carbon attached to the alkyl chain.

-

C2'/C6' (ortho to -OCH₃): ~113-115 ppm. Shielded by the electron-donating effect of the methoxy group.

-

C3'/C5' (meta to -OCH₃): ~127-129 ppm. Less affected by the methoxy group.

-

-

Carbinol Carbon (C1): ~78-80 ppm. Deshielded by the hydroxyl group.

-

Methoxy Carbon (-OCH₃): ~55 ppm. A characteristic shift for methoxy groups on an aromatic ring.

-

Isopropyl Methine Carbon (C2): ~35-37 ppm.

-

Isopropyl Methyl Carbons (C3', C4'): ~18-20 ppm. Due to diastereotopicity, two separate signals may be resolved in this region.

Summary of NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| H-Ar (meta to -OCH₃) | ~ 7.25 | Doublet (d) | 2H | ~ 128 |

| H-Ar (ortho to -OCH₃) | ~ 6.87 | Doublet (d) | 2H | ~ 114 |

| C1-H (Carbinol) | ~ 4.40 | Doublet (d) | 1H | ~ 79 |

| -OCH₃ | ~ 3.80 | Singlet (s) | 3H | ~ 55 |

| C2-H (Isopropyl) | ~ 2.00 | Multiplet (m) | 1H | ~ 36 |

| -OH | Variable | Broad Singlet (br s) | 1H | N/A |

| Isopropyl -CH₃ | ~ 0.95 | Doublet (d) | 3H | ~ 19 |

| Isopropyl -CH₃ | ~ 0.78 | Doublet (d) | 3H | ~ 18 |

| C1' (ipso-Alkyl) | N/A | N/A | N/A | ~ 136 |

| C4' (ipso-OCH₃) | N/A | N/A | N/A | ~ 159 |

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is critical for obtaining high-quality, reliable NMR data.

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a valuable secondary alcohol in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The guide focuses on the two primary and most efficacious routes: the Grignard reaction and the reduction of a ketone precursor. Each method is discussed in detail, including reaction mechanisms, experimental protocols, and characterization of the final product. This guide emphasizes the practical application of these methods, providing insights into experimental choices and validation through established protocols and spectral data.

Introduction

This compound is a secondary alcohol of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl group and a chiral center, makes it a useful building block for more complex molecules. The efficient and reliable synthesis of this compound is therefore of significant importance. This guide will explore the two most prominent synthetic routes to this alcohol, providing the necessary detail for replication and adaptation in a laboratory setting.

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| CAS Number | 18228-46-1 | [1] |

| Boiling Point | 150 °C at 14 Torr |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. Expected signals include those for the aromatic protons, the methoxy group protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methyl protons of the isopropyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the methoxy carbon, the carbinol carbon (bearing the -OH group), and the carbons of the isopropyl group.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions will correspond to C-H bonds of the aromatic and aliphatic parts of the molecule, and C-O stretching vibrations.[2]

Synthesis Pathway 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the synthesis of this compound, this involves the nucleophilic addition of an isopropyl Grignard reagent to the carbonyl carbon of 4-methoxybenzaldehyde.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the isopropyl Grignard reagent on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol.

Caption: Mechanism of the Grignard Synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Bromopropane or 2-Chloropropane

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Methoxybenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Synthesis Pathway 2: Reduction of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and convenient choice.

Precursor Synthesis: 1-(4-Methoxyphenyl)-2-methylpropan-1-one

The ketone precursor can be synthesized via a Friedel-Crafts acylation of anisole with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism of Reduction

The reduction of the ketone with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This results in the formation of an alkoxide intermediate, which is then protonated by the solvent (typically an alcohol) or during an acidic workup to give the final alcohol product.[3]

Caption: Mechanism for the Sodium Borohydride Reduction of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Experimental Protocol: Ketone Reduction

Materials:

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.2-1.5 equivalents) to the stirred solution in small portions. Effervescence may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude alcohol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[4]

-

Comparative Analysis of Synthetic Routes

| Feature | Grignard Reaction | Ketone Reduction |

| Starting Materials | 4-Methoxybenzaldehyde, Isopropyl halide, Magnesium | 1-(4-Methoxyphenyl)-2-methylpropan-1-one, Reducing agent (e.g., NaBH₄) |

| Key Transformation | C-C bond formation | Reduction of a carbonyl group |

| Advantages | Convergent synthesis, readily available starting materials. | High yielding, mild reaction conditions, simple workup. |

| Disadvantages | Highly sensitive to moisture and protic impurities, potential for side reactions (e.g., Wurtz coupling). | Requires a two-step synthesis if the ketone is not commercially available. |

| Control Parameters | Anhydrous conditions, temperature control during addition. | Temperature control during addition of reducing agent. |

Conclusion

Both the Grignard reaction and the reduction of the corresponding ketone are highly effective and reliable methods for the synthesis of this compound. The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the equipment available in the laboratory. The Grignard approach offers a more direct route from commercially available precursors, while the reduction pathway is often characterized by high yields and straightforward purification. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important secondary alcohol.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Wiley. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

-

Scribd. Lab 9 NaBH4 Reduction - Organic Chemistry. [Link]

-

Chegg. Need help to draw the 1H and 13C NMR spectrum of the compound this compound. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

-

Studylib. NaBH4 Reduction of Benzil: Lab Experiment Guide. [Link]

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

-

ResearchGate. Grignard PDF. [Link]

-

Organic Syntheses. Benzaldehyde, 2-methoxy-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NP-MRD. Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). [Link]

-

Studylib. NaBH4 Reduction of Benzil: Lab Experiment Guide. [Link]

-

ResearchGate. Reduction using sodium borohyride? [Link]

-

ResearchGate. Grignard PDF. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Wikipedia. Isopropylmagnesium chloride. [Link]

-

AOBChem. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

ResearchGate. A Grignard-type Phase-vanishing Method : Generation of Organomagnesium Reagent and Its Subsequent Addition to Carbonyl Compounds. [Link]

Sources

1-(4-Methoxyphenyl)-2-methylpropan-1-ol discovery and history

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Abstract: This whitepaper provides a comprehensive technical overview of this compound, a key secondary alcohol intermediate in organic synthesis. The document details the historical context of its synthesis, rooted in the development of organometallic chemistry, and presents a field-proven protocol for its preparation via the Grignard reaction. A thorough analysis of its physicochemical and spectroscopic properties is included to serve as a reliable reference for chemical professionals. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile chemical building block.

Introduction and Historical Context

This compound, identified by CAS number 18228-46-1, is an aromatic secondary alcohol.[1][2][3] Its molecular structure consists of a p-methoxyphenyl group attached to a carbon bearing a hydroxyl group and an isopropyl group. This structure makes it a valuable precursor in multi-step organic syntheses.

The "discovery" of this specific compound is not attributed to a singular event or publication but is rather an outcome of the broader development of one of organic chemistry's most powerful synthetic tools: the Grignard reaction. Developed by Victor Grignard in the early 1900s, the reaction of organomagnesium halides with aldehydes and ketones provided a general and effective method for forming carbon-carbon bonds and synthesizing a vast array of alcohols.[4] The synthesis of this compound from 4-methoxybenzaldehyde (anisaldehyde) and an isopropylmagnesium halide is a classic and straightforward application of this Nobel Prize-winning methodology. Its history is therefore intrinsically linked to the history and application of Grignard reagents themselves.

Core Synthesis Methodology: The Grignard Reaction

The most reliable and widely used method for preparing this compound is the nucleophilic addition of isopropylmagnesium chloride or bromide to 4-methoxybenzaldehyde.[1][5] This approach is efficient, high-yielding, and demonstrates fundamental principles of organometallic chemistry.

Mechanistic Rationale and Experimental Causality

The synthesis is a two-part process. First, the Grignard reagent is formed by reacting an isopropyl halide with magnesium metal in an anhydrous ether solvent. The ether solvent is critical as it solvates and stabilizes the organomagnesium species. The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are potent bases that react readily with protic sources, such as water, which would quench the reagent.[6]

In the second stage, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This addition forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup (typically with ammonium chloride) protonates the alkoxide to yield the final secondary alcohol product.[1][6] The choice of a mild acid like ammonium chloride is deliberate to prevent potential acid-catalyzed dehydration of the resulting alcohol.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for this reaction.[1][5]

Materials:

-

Magnesium turnings

-

Isopropyl chloride or bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard, flame-dried glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine.

-

In a dropping funnel, prepare a solution of isopropyl halide in anhydrous ether.

-

Add a small amount of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding a greyish solution of isopropylmagnesium halide.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-methoxybenzaldehyde in anhydrous ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 20°C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.[1][5]

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine all organic phases, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Grignard synthesis of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

The following data is compiled from chemical supplier and database information.[1][2][5]

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol [2] |

| CAS Number | 18228-46-1[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150 °C @ 14 Torr[1][5] |

| Density | ~1.045 g/cm³[1][5] |

Spectroscopic Data

The following tables represent expected spectroscopic data based on the compound's structure. Spectral data is available for this compound on platforms like SpectraBase.[7]

¹H NMR (Proton NMR) - Expected Chemical Shifts in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.26 | Doublet | 2H | Aromatic protons (ortho to carbinol) |

| ~6.88 | Doublet | 2H | Aromatic protons (meta to carbinol) |

| ~4.32 | Doublet | 1H | Carbinol proton (-CH OH) |

| ~3.81 | Singlet | 3H | Methoxy protons (-OCH₃ ) |

| ~1.95 | Multiplet | 1H | Isopropyl methine (-CH (CH₃)₂) |

| ~1.80 (broad) | Singlet | 1H | Hydroxyl proton (-OH ) |

| ~0.98 | Doublet | 3H | Isopropyl methyl (-CH(CH₃ )₂) |

| ~0.79 | Doublet | 3H | Isopropyl methyl (-CH(CH₃ )₂) |

¹³C NMR (Carbon NMR) - Expected Chemical Shifts in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Aromatic C (ipso-OCH₃) |

| ~134.5 | Aromatic C (ipso-Carbinol) |

| ~127.8 | Aromatic CH (ortho to carbinol) |

| ~113.8 | Aromatic CH (meta to carbinol) |

| ~80.2 | Carbinol Carbon (-C HOH) |

| ~55.3 | Methoxy Carbon (-OC H₃) |

| ~35.0 | Isopropyl Methine (-C H(CH₃)₂) |

| ~19.1 | Isopropyl Methyl (-CH(C H₃)₂) |

| ~17.5 | Isopropyl Methyl (-CH(C H₃)₂) |

IR (Infrared) Spectroscopy - Key Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1610, 1512 | Strong | Aromatic C=C stretch |

| 1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1080 | Strong | C-O stretch (secondary alcohol) |

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis.

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, another valuable synthetic building block.[8]

-

Precursor for Fine Chemicals: Its structure is a common motif in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals. The methoxyphenyl group, in particular, is a well-known pharmacophore.

-

Mechanistic Studies: Due to its straightforward synthesis and clear spectroscopic signals, it can be used in educational settings and research to study reaction mechanisms, such as those involving carbocation intermediates under acidic conditions.

Future research could involve the development of asymmetric syntheses to access enantiomerically pure forms of the alcohol, which is critical for the synthesis of chiral drugs and other biologically active molecules.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.

-

Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions [Doctoral dissertation, Ludwig-Maximilians-Universität]. Retrieved from [Link]

-

Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1229415. [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

Sources

- 1. This compound | 18228-46-1 [chemicalbook.com]

- 2. This compound | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:18228-46-1 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound CAS#: 18228-46-1 [m.chemicalbook.com]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Fundamental Research Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

This document provides an in-depth technical overview of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a secondary alcohol of significant interest in synthetic organic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind the protocols and analytical choices that underpin its reliable synthesis and characterization. We will explore its synthesis via the Grignard reaction, delve into its detailed analytical profile, and discuss necessary safety protocols, providing a holistic view for its application in the laboratory.

Chemical Identity and Significance

This compound (CAS No: 18228-46-1) is an aromatic secondary alcohol.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to a hydroxyl-bearing carbon adjacent to an isopropyl group, makes it a versatile synthetic intermediate. The methoxy group can influence the electronic properties of the aromatic ring, while the secondary alcohol provides a reactive site for a multitude of chemical transformations. Its potential utility lies in its role as a building block for more complex molecules in medicinal chemistry and materials science.

Core Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₆O₂[1]

-

Molecular Weight: 180.24 g/mol [1]

-

CAS Number: 18228-46-1[1]

-

Canonical SMILES: CC(C)C(C1=CC=C(C=C1)OC)O[1]

Synthesis: The Grignard Approach

The most direct and reliable synthesis of this compound is achieved through the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.[2][3][4] This reaction is a cornerstone of C-C bond formation. The causality is rooted in the polarity of the reagents: the carbon atom of the Grignard reagent is highly nucleophilic, readily attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol.

Experimental Protocol: Synthesis

This protocol is a self-validating system; careful adherence to anhydrous conditions and controlled additions is critical for achieving a high yield and purity.

-

Reagent and Glassware Preparation:

-

Ensure all glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

-

Prepare a 2M solution of isopropylmagnesium chloride in an appropriate anhydrous solvent (e.g., toluene or THF).[2]

-

Prepare a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous toluene.[2]

-

-

Reaction Execution:

-

Charge the reaction flask with the isopropylmagnesium chloride solution (approx. 1.2 equivalents).

-

Cool the flask to approximately 0-8 °C using an ice bath. This is crucial to control the exothermic nature of the addition and prevent side reactions.

-

Slowly add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes.[2][5]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[2][5]

-

-

Workup and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5] This provides a mild acidic source to protonate the alkoxide without causing potential acid-catalyzed dehydration of the alcohol product.

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer two more times with an organic solvent like toluene or ethyl acetate to recover any dissolved product.[2]

-

Combine all organic phases and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps or can be further purified by column chromatography.[2][5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its handling, storage, and application in further reactions. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Boiling Point | 150 °C @ 14 Torr | [6][7] |

| Density | 1.045 g/cm³ (predicted) | [6][7] |

| pKa | 14.36 ± 0.20 (Predicted) | [6][7] |

| XLogP3 | 2.1 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6][7] |

Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach ensures the identity and quality of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

-

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, the carbinol proton (CH-OH), the isopropyl methine proton, and the two diastereotopic isopropyl methyl groups.[8]

-

¹³C NMR: Carbon NMR provides information on the carbon framework. Key signals include those for the aromatic carbons, the methoxy carbon, the carbinol carbon (~70-80 ppm), and the isopropyl carbons.[1][9]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons. Correlate ¹H and ¹³C data to confirm the complete molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Separation: The GC will separate the compound from any residual solvent or impurities based on boiling point and column affinity.

-

Detection: The mass spectrometer will ionize the eluted compound and detect the mass-to-charge ratio of the molecular ion ([M]⁺) and its fragments, confirming the molecular weight of 180.24.[1][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Protocol: FTIR Analysis (Thin Film)

-

Background: Record a background spectrum of the clean ATR crystal or salt plates (NaCl/KBr).

-

Sample Application: If the sample is a liquid or low-melting solid, apply a small drop directly to the ATR crystal or between two salt plates to create a thin film.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis: Identify characteristic absorption bands:

-

A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol group.[4]

-

Strong peaks around 3000-2850 cm⁻¹ for aliphatic C-H stretching.

-

Aromatic C-H stretches just above 3000 cm⁻¹ .

-

A strong C-O stretching band for the ether around 1250 cm⁻¹ and for the alcohol around 1100-1000 cm⁻¹ .

-

Analytical Workflow Diagram

Caption: A multi-technique workflow for the analytical characterization of the title compound.

Research Applications and Biological Context

While extensive biological studies on this compound itself are not widely published, its primary value lies in its role as a versatile chemical intermediate. Molecules with similar structural motifs, such as phenylpropanoids, are found in nature and can exhibit a range of biological activities.[10] For instance, the related ketone, 1-(4-methoxyphenyl)-2-propanone, is found in anise and fennel.

The availability of the secondary alcohol functional group allows for further chemical elaboration:

-

Oxidation to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[11]

-

Esterification or Etherification to produce derivatives with modified lipophilicity and properties.

-

Dehydration to form the corresponding alkene.

-

Nucleophilic substitution reactions after converting the hydroxyl group into a better leaving group.

Patents associated with this chemical structure suggest its potential use in the development of novel compounds, though specific applications are proprietary.[1] Future research should focus on synthesizing a library of derivatives from this core structure to screen for potential pharmacological activities.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available safety data sheets.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Disposal: Dispose of the material and its container through a licensed chemical destruction plant or by controlled incineration, in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12]

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. [Link]

-

This compound | CAS#:18228-46-1. Chemsrc. [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

1-(4-Methoxyphenyl)propan-2-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). The Natural Products Magnetic Resonance Database. [Link]

-

Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. PrepChem.com. [Link]

-

Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming this compound. Chegg. [Link]

-

In this experiment, you will prepare the Grignard reagent isopropyl magnesium bromide from 2-bromopropane. Chegg. [Link]

-

Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Wiley Online Library. [Link]

-

F) Draw the structures of this compound (product) on the 'H NMR spectra. Chegg. [Link]

-

reagent with 4-methoxybenzaldehyde to form a secondary alcohol, 1-(4- methoxyphenyl). Chegg. [Link]

-

SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. [Link]

- Preparation method of intermediate for synthesizing anise camphor.

-

This compound. Chongqing Chemdad Co. [Link]

-

ALKENES FROM REACTION OF GRIGNARD REAGENTS WITH HALIDES. Organic Syntheses. [Link]

-

1-(4-Methoxyphenyl)-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]

-

This compound. AbacipharmTech. [Link]

-

Showing metabocard for 1-(4-Methoxyphenyl)-2-propanone (HMDB0032891). Human Metabolome Database. [Link]

Sources

- 1. This compound | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18228-46-1 [chemicalbook.com]

- 3. Solved Can someone help me (A) draw the reaction | Chegg.com [chegg.com]

- 4. Solved In this experiment, you will prepare the Grignard | Chegg.com [chegg.com]

- 5. This compound CAS#: 18228-46-1 [m.chemicalbook.com]

- 6. This compound | 18228-46-1 [amp.chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Solved F) Draw the structures of | Chegg.com [chegg.com]

- 9. spectrabase.com [spectrabase.com]

- 10. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 11. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a secondary alcohol of interest in organic synthesis. It covers the principal synthesis route, detailed spectroscopic analysis for structural elucidation, and its key physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound, with the CAS number 18228-46-1, is an aromatic secondary alcohol.[1][2] Its structure features a p-methoxyphenyl group attached to a carbon bearing a hydroxyl group and an isopropyl group. This structure makes it a chiral molecule, though it is often handled as a racemic mixture. Its synthesis and characterization are fundamental exercises in organic chemistry, particularly demonstrating the utility of Grignard reactions in forming carbon-carbon bonds.[3][4] Understanding its properties and synthesis is crucial for its potential application as an intermediate in the synthesis of more complex molecules.[5][6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Grignard reaction.[7][8] This involves the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.[7]

Reaction Mechanism

The Grignard reagent, isopropylmagnesium bromide or chloride, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The isopropyl carbanion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The reaction proceeds via a six-membered ring transition state if the magnesium halide coordinates with the carbonyl oxygen. This initial addition results in a magnesium alkoxide intermediate. Subsequent workup with a weak acid, such as an aqueous solution of ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, this compound.[3][4]

Caption: Grignard Reaction for the Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[1][9]

Materials:

-

4-methoxybenzaldehyde

-

2M Isopropylmagnesium chloride in toluene

-

Toluene

-

Half-saturated aqueous ammonium chloride solution

-

Magnesium sulfate

Procedure:

-

Prepare a solution by dissolving 1.5 mL of 4-methoxybenzaldehyde in 10 mL of toluene and cool it to 8 °C.[1][9]

-

Slowly add 7.4 mL of a 2M isopropylmagnesium chloride solution dropwise to the cooled 4-methoxybenzaldehyde solution.[1][9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1][9]

-

Quench the reaction by adding a half-saturated aqueous ammonium chloride solution.[1][9]

-

Separate the organic and aqueous phases. Extract the aqueous phase with toluene.[1][9]

-

Combine all organic phases and wash with a half-saturated aqueous ammonium chloride solution.[1][9]

-

Dry the combined organic phase with magnesium sulfate.[1][9]

-

Remove the solvent under reduced pressure to obtain the product.[1][9] This procedure can yield the product in high purity, often without the need for further purification.[1]

Caption: Experimental Workflow for the Synthesis of this compound.

Structural Elucidation and Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.[10]

Caption: Spectroscopic Methods for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

Aromatic protons on the p-methoxyphenyl ring.

-

A signal for the methoxy group protons.

-

A signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton).

-

Signals for the isopropyl group protons.

-

A signal for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[2] Expected signals would correspond to:

-

Carbons of the p-methoxyphenyl ring.

-

The methoxy carbon.

-

The carbinol carbon.

-

Carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.[2] Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

C=C stretching bands for the aromatic ring.

-

A strong C-O stretching band for the alcohol and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.[2] The molecular weight of this compound is 180.24 g/mol .[2] The mass spectrum would show a molecular ion peak (M+) and various fragment ions resulting from the cleavage of the molecule.

| Spectroscopic Data Summary | |

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic, methoxy, carbinol, isopropyl, and hydroxyl protons. |

| ¹³C NMR | Signals for aromatic, methoxy, carbinol, and isopropyl carbons.[2][10] |

| IR Spectroscopy | Broad O-H stretch, C-H stretches, C=C aromatic stretch, C-O stretch.[2][10] |

| Mass Spectrometry | Molecular ion peak corresponding to a molecular weight of 180.24 g/mol .[2][10] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18228-46-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [2] |

| Boiling Point | 150 °C at 14 Torr | [9][11] |

| Density | 1.0453 g/cm³ at 0 °C | [9][11] |

| pKa | 14.36 ± 0.20 (Predicted) | [9][11] |

| Storage | Room temperature, sealed in a dry environment. | [9][11] |

Potential Applications

While specific applications for this compound are not extensively documented in the provided search results, its structure suggests several potential areas of use. As a secondary alcohol, it can serve as a precursor for the synthesis of other functional groups.[6] For instance, it could be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[12] It may also be used as a building block in the synthesis of more complex molecules with potential biological activity, a common practice for compounds containing a methoxyphenyl moiety.[13] The chiral nature of this alcohol also suggests its potential use in asymmetric synthesis.[14]

Conclusion

This compound is a readily synthesizable secondary alcohol with well-defined spectroscopic and physical properties. The Grignard reaction provides a reliable and high-yielding route for its preparation. Its characterization through modern spectroscopic techniques is straightforward. While its direct applications are not widely reported, it holds potential as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This guide provides a solid foundation of technical information for scientists and researchers working with this compound.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. (n.d.). Retrieved from [Link]

-

CAS No : 154044-75-4 | Product Name : 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Synthesis and properties of asymmetric and symmetric secondary halides derived from secondary alcohols. American Chemical Society - ACS Fall 2025. (n.d.). Retrieved from [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. (n.d.). Retrieved from [Link]

-

1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. PubChem. (n.d.). Retrieved from [Link]

-

This compound | CAS#:18228-46-1. Chemsrc. (n.d.). Retrieved from [Link]

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022, September 4). Retrieved from [Link]

-

Alcohol synthesis by C-C coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and Structure of Alcohols. (n.d.). Retrieved from [Link]

-